Technical Monograph: 3-Bromo-5-methylpyridin-2-ylamine Hydrobromide
Technical Monograph: 3-Bromo-5-methylpyridin-2-ylamine Hydrobromide
Content Type: Technical Guide & Application Note Subject: 3-Bromo-5-methylpyridin-2-amine Hydrobromide (CAS: 17282-00-7 [Free Base]) Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1][2]
Executive Summary: The "Privileged Scaffold"
In the landscape of modern kinase and phosphatase inhibitor design, 3-Bromo-5-methylpyridin-2-ylamine (and its hydrobromide salt) serves as a critical "privileged scaffold."[1][2] Unlike its isomer (5-bromo-3-methyl), this specific substitution pattern offers a unique geometric vector for fragment-based drug discovery (FBDD).[2] The 3-bromo position provides a sterically constrained handle for cross-coupling, while the 2-amino group acts as a hydrogen bond donor/acceptor or cyclization partner.[2]
This guide details the physiochemical profile, validated synthetic routes, and handling protocols for this high-value intermediate, specifically focusing on the hydrobromide (HBr) salt form often preferred for its enhanced crystallinity and shelf stability.[1][2]
Structural Analysis & Physiochemical Profile[1]
The hydrobromide salt is the protonated form of the free base.[2] While the free base is often used in crude reactions, the HBr salt is the "Gold Standard" for storage and precise stoichiometry in GMP settings.[2]
Chemical Identity
| Feature | Detail |
| IUPAC Name | 3-Bromo-5-methylpyridin-2-amine hydrobromide |
| Common Name | 2-Amino-3-bromo-5-picoline HBr |
| CAS (Free Base) | 17282-00-7 |
| CAS (HBr Salt) | Not widely indexed; typically referenced as derivative of 17282-00-7 |
| Molecular Formula | C₆H₇BrN₂[1][2][3][4][5][6][7] · HBr |
| Molecular Weight | 187.04 (Free Base) / ~267.95 (HBr Salt) |
| Appearance | Off-white to yellow crystalline solid |
| Solubility | High: Water, Methanol, DMSO Low: DCM, Hexanes, Toluene |
Isomer Criticality (The "3 vs 5" Trap)
Researchers frequently confuse this molecule with its isomer, 5-bromo-3-methylpyridin-2-amine .[1][2]
-
Target (This Guide): 3-Br, 5-Me. (Br is ortho to amine).[2] Precursor: 2-Amino-5-picoline.[1][2][8]
-
Isomer: 5-Br, 3-Me. (Br is para to amine).[2] Precursor: 2-Amino-3-picoline.[1][2]
Why it matters: The 3-bromo position is sterically crowded.[1][2] Palladium-catalyzed couplings at this position require specific ligands (e.g., Buchwald generations) compared to the more accessible 5-position.[2]
Synthetic Route & Quality Control
Synthesis Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS).[2] The 2-amino group is a strong ortho/para director.[1][2] Since the 5-position (para) is blocked by the methyl group, bromination occurs exclusively at the 3-position (ortho).[2]
Validated Protocol: Bromination & Salt Formation
Note: This protocol is designed to minimize over-bromination.[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-Amino-5-methylpyridine in ACN (0.5 M concentration). Chill to 0–5°C.[2]
-
Bromination: Add 1.05 eq of NBS portion-wise over 30 minutes. Crucial: Maintain T < 10°C to prevent radical side reactions on the methyl group.
-
Quench: Stir at RT for 2 hours. Quench with 10% Na₂S₂O₃ (aq) to remove residual bromine.[2]
-
Isolation (Free Base): Evaporate ACN. Extract with EtOAc.[2][5] Wash with brine.[2] Dry over Na₂SO₄.[2]
-
Salt Formation (HBr): Redissolve the crude free base in minimal Ethanol.[2] Add 48% HBr (aq) or HBr/Acetic Acid (1.1 eq) dropwise.[1][2]
-
Crystallization: Cool to 0°C. The HBr salt precipitates.[2] Filter and wash with cold Et₂O.[2]
Process Flow Diagram (DOT)
Reactivity & Functionalization[1][4][9][10]
The 3-bromo-5-methyl-pyridin-2-ylamine scaffold is a "divergent intermediate."[2] It possesses three distinct reactivity vectors:[1][3]
-
C3-Bromine: Electrophile for Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.[1][2]
-
N1/C2-Amine: Nucleophile for cyclization (e.g., forming imidazo[1,2-a]pyridines).[1][2]
-
C5-Methyl: Benzylic oxidation (less common, requires protection of amine).[1][2]
Key Transformations
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Due to steric hindrance at C3 (flanked by the amine and ring nitrogen), standard conditions often fail.[1][2]
-
Base: K₃PO₄ (anhydrous) is superior to carbonates for sterically demanding pyridines.[2]
-
Protocol Note: The free amine can poison Pd catalysts.[2] Use the HBr salt only if you include excess base (3-4 eq) to neutralize in situ, or protect the amine (e.g., Boc) first.[2]
B. Imidazopyridine Formation (Cyclization)
Reacting the 2-amine with an
-
Reagent: Chloroacetaldehyde or substituted phenacyl bromides.[2]
Reactivity Map (DOT)[1][2]
[2]
Medicinal Chemistry Applications
SHP2 Inhibitors
The 2-amino-3-bromo-pyridine motif is a bioisostere often explored in the synthesis of allosteric SHP2 inhibitors (e.g., analogs of TNO155).[1][2] The pyridine nitrogen provides a hydrogen bond acceptor for the "latch" region of the phosphatase, while the 3-substituent directs the molecule into the hydrophobic tunnel.[1][2]
Kinase Selectivity
In Type I/II kinase inhibitors, the 2-amino group forms the critical "hinge binder" hydrogen bonds (donor-acceptor motif).[1][2] The 5-methyl group often fits into the ribose binding pocket or a solvent-exposed region to tune solubility (logP).[2]
Handling, Stability & Safety
Stability Profile
-
Free Base: Prone to N-oxidation (forming N-oxides) upon prolonged air exposure.[1][2] Hygroscopic.
-
HBr Salt: Significantly more stable.[2] Non-hygroscopic if crystallized properly.[2] Store in amber vials to prevent light-induced debromination.
Safety Data (GHS)
-
Signal Word: DANGER
-
H315/H319: Causes skin and serious eye irritation.[2][7][8][9][10]
-
Specific Hazard (HBr Salt): Corrosive to mucous membranes due to acidic hydrolysis.[2]
Disposal
Dispose of as halogenated organic waste.[2] Do not mix with strong oxidizers or strong bases (exothermic neutralization).[2]
References
-
ChemicalBook. (2025).[2][9] 2-Amino-3-bromo-5-methylpyridine Properties and CAS Data.[1][2][4][12]Link[1][2]
-
PubChem. (2025).[2] Compound Summary: 2-Amino-5-bromo-3-methylpyridine (Isomer comparison).[1][2][3][8] National Library of Medicine.[2] Link[1][2]
-
Sigma-Aldrich. (2025).[1][2][9] Safety Data Sheet: Aminopicoline Derivatives.[2]Link[1][2]
-
ResearchGate. (2001).[2] N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.[1][2][5][13] J. Heterocyclic Chem. Link
-
Fisher Scientific. (2025).[2][9] 2-Amino-5-bromo-3-methylpyridine Safety Data.[1][2][6][8][10][14]Link[1][2]
Sources
- 1. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 [chemicalbook.com]
- 2. 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. ijssst.info [ijssst.info]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 2-Amino-5-bromo-3-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. innospk.com [innospk.com]
- 13. researchgate.net [researchgate.net]
- 14. 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
